molecular formula C17H18N2O3S B7061483 N-[3-[(4-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-3-oxopropyl]thiophene-3-carboxamide

N-[3-[(4-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-3-oxopropyl]thiophene-3-carboxamide

Cat. No.: B7061483
M. Wt: 330.4 g/mol
InChI Key: VODRHLKOEQGYKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-[(4-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-3-oxopropyl]thiophene-3-carboxamide is a complex organic compound that features a combination of indenyl, thiophene, and carboxamide functional groups

Properties

IUPAC Name

N-[3-[(4-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-3-oxopropyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c20-15-3-1-2-12-13(15)4-5-14(12)19-16(21)6-8-18-17(22)11-7-9-23-10-11/h1-3,7,9-10,14,20H,4-6,8H2,(H,18,22)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODRHLKOEQGYKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1NC(=O)CCNC(=O)C3=CSC=C3)C=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(4-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-3-oxopropyl]thiophene-3-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the indenyl intermediate, which can be synthesized through the cyclization of appropriate precursors under acidic conditions . The thiophene-3-carboxamide moiety can be introduced via a coupling reaction with the indenyl intermediate, using reagents such as azobisisobutyronitrile (AIBN) and hypophosphorous acid (H₃PO₂) under reflux conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-[(4-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-3-oxopropyl]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the indenyl moiety can be oxidized to form a ketone.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Formation of 4-oxo-2,3-dihydro-1H-inden-1-yl derivatives.

    Reduction: Formation of amine derivatives of the carboxamide.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-[3-[(4-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-3-oxopropyl]thiophene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-[(4-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-3-oxopropyl]thiophene-3-carboxamide involves its interaction with specific molecular targets. The indenyl moiety can interact with enzyme active sites, potentially inhibiting their activity. The thiophene ring can participate in π-π stacking interactions, affecting protein function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-[(4-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-3-oxopropyl]thiophene-3-carboxamide is unique due to its combination of indenyl, thiophene, and carboxamide groups, which confer distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and industrial applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.